molecular formula C13H18N2O4 B2620833 (5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1428357-80-5

(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2620833
CAS RN: 1428357-80-5
M. Wt: 266.297
InChI Key: XJOUBEBLKSWQSC-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as MI-DU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Crystal Structure and Thermodynamic Properties : The compound's crystal structure and thermodynamic properties were investigated, revealing its suitability for molecular structure studies. It was found that the compound forms a 2D-net framework through hydrogen bonds, which could be significant in applications like material science and molecular engineering (Zeng, Wang, & Zhang, 2021).

  • Pharmacological Characterization as mGluR Antagonists : Isoxazolopyridone derivatives, similar in structure to the specified compound, were characterized as allosteric antagonists of the metabotropic glutamate receptor (mGluR). These findings have implications for the development of novel pharmaceuticals targeting central nervous system functions (Suzuki et al., 2007).

  • HIV Entry Inhibition : Research on derivatives of 1,5-dioxaspiro[5.5] indicated their potential as noncompetitive allosteric antagonists of the CCR5 receptor, which is significant in the context of developing treatments for HIV-1 (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

  • Anti-Inflammatory Activity : Novel derivatives were synthesized for potential use in anti-inflammatory applications. The molecular properties and drug-likeness of these compounds were evaluated, indicating their potential in pharmaceutical development (Rajanarendar et al., 2015).

  • Biological Activity Analysis : The biological activity of similar compounds was evaluated, further highlighting their potential in medical and pharmaceutical research (Yuan, Li, Zhang, & Yuan, 2017).

  • Role in Neuroprotection : The role of related isoxazole amino acid compounds in neuroprotection was studied, offering insights into their potential therapeutic applications in neurodegenerative diseases (Krogsgaard‐Larsen et al., 1991).

  • Chemical Synthesis and Applications : Studies on the synthesis and applications of similar isoxazole derivatives in various fields, including material science, pharmacology, and biochemistry, were conducted (Kato, Kitahara, & Yoshikoshi, 1986).

  • Biotransformation and Bioactivation Studies : The biotransformation pathways of isoxazole rings in human liver microsomes were elucidated, providing valuable information for drug development and toxicology (Yu et al., 2011).

  • Comenic Acid Derivatives with Isoxazole : The synthesis and biological activity of comenic acid derivatives containing isoxazole were studied, showing potential synergistic effects with antitumor drugs (Kletskov et al., 2018).

properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-10-11(9-14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOUBEBLKSWQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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